2-(Benzyloxy)-4-fluoro-1-nitrobenzene 2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 129464-01-3
VCID: VC21310456
InChI: InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol

2-(Benzyloxy)-4-fluoro-1-nitrobenzene

CAS No.: 129464-01-3

Cat. No.: VC21310456

Molecular Formula: C13H10FNO3

Molecular Weight: 247.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-4-fluoro-1-nitrobenzene - 129464-01-3

Specification

CAS No. 129464-01-3
Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
IUPAC Name 4-fluoro-1-nitro-2-phenylmethoxybenzene
Standard InChI InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Standard InChI Key FOYQTDKPDAJMPF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]

Introduction

2-(Benzyloxy)-4-fluoro-1-nitrobenzene is a synthetic organic compound with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of approximately 247.23 g/mol . It is characterized by its unique chemical structure, which includes a nitro group (-NO₂), a fluorine atom, and a benzyloxy group attached to a benzene ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and material science, due to its potential biological activities and chemical reactivity.

Biological Activities

2-(Benzyloxy)-4-fluoro-1-nitrobenzene has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research indicates that this compound exhibits significant antimicrobial properties, with effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity Table

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as reduction and nucleophilic substitution, allows chemists to create diverse derivatives with specific biological activities or properties.

Material Science Applications

In material science, 2-(benzyloxy)-4-fluoro-1-nitrobenzene is employed in the production of specialty chemicals and materials with tailored properties. Its unique reactivity makes it suitable for developing advanced materials used in electronics and coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator